4-oxa-1,9-diazaspiro[5.5]undecan-2-one chemical structure and synthesis
4-oxa-1,9-diazaspiro[5.5]undecan-2-one chemical structure and synthesis
The following technical guide provides an in-depth analysis of the chemical structure, synthesis, and medicinal chemistry applications of 4-oxa-1,9-diazaspiro[5.5]undecan-2-one . This scaffold is a privileged structure in modern drug discovery, valued for its high Fsp³ character, conformational rigidity, and ability to orient substituents in precise 3D vectors.
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Executive Summary
4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS: 1383527-55-6) is a bicyclic spiro-heterocycle consisting of a piperidine ring spiro-fused to a morpholin-3-one ring.[1][2] In the context of medicinal chemistry, this scaffold serves as a robust "spacer" or core unit that restricts the conformational flexibility of attached pharmacophores, thereby improving target selectivity and metabolic stability.
Its structural distinctiveness lies in the spiro[5.5] system where the nitrogen of the lactam ring (position 1) is directly attached to the spiro carbon, creating a specific vector for substitution that differs from the isomeric 1-oxa-4,9-diazaspiro[5.5]undecane systems.
Structural Analysis & Physicochemical Properties
Connectivity and Numbering
The IUPAC name 4-oxa-1,9-diazaspiro[5.5]undecan-2-one dictates the following connectivity:
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Skeleton: Spiro[5.5]undecane (two six-membered rings sharing one carbon).
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Heteroatoms:
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N1: Nitrogen atom at position 1 (in the lactam ring), attached directly to the spiro center.
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O4: Oxygen atom at position 4 (in the lactam ring).
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N9: Nitrogen atom at position 9 (secondary amine in the piperidine ring).
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Functional Group:
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2-one: A carbonyl group at position 2, adjacent to N1, forming a lactam (cyclic amide).
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Structural Formula (SMILES): O=C1NC2(CCNCC2)COC1[1]
3D Conformation and Properties
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Lipophilicity (LogP): Typically low (< 1.0) due to the polarity of the amide and amine groups, making it an excellent scaffold for improving water solubility.
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Fsp³ Fraction: High. The spiro center forces the two rings to be perpendicular, creating a non-planar, 3D architecture that escapes the "flatland" of traditional aromatic drug discovery.
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Hydrogen Bonding:
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Donor: N9-H (piperidine) and N1-H (lactam).
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Acceptor: Carbonyl oxygen and Ether oxygen.
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Retrosynthetic Analysis
To synthesize the 4-oxa-1,9-diazaspiro[5.5]undecan-2-one core, the strategy relies on constructing the morpholinone ring onto a pre-existing piperidine scaffold.
Disconnection Strategy:
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C-O Bond Formation: Intramolecular alkylation of an alcohol onto an
-haloamide. -
Amide Bond Formation: Acylation of a primary amine attached to the spiro center.
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Spiro Core Formation: The key precursor is 4-amino-4-(hydroxymethyl)piperidine .
Retrosynthesis Diagram
Figure 1: Retrosynthetic logic flow from target to commercially available starting material.
Comprehensive Synthesis Protocol
The most reliable route utilizes the Bucherer-Bergs reaction to establish the sterically crowded spiro-amine center, followed by reduction and cyclization.
Phase 1: Formation of the Spiro-Amino Acid
Objective: Convert N-Boc-piperidin-4-one into 4-amino-1-Boc-piperidine-4-carboxylic acid.
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Hydantoin Formation:
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Reagents: N-Boc-piperidin-4-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.2 eq).
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Solvent: Ethanol/Water (1:1).
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Conditions: 60°C for 24 hours.
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Mechanism: Ketone condenses with ammonium carbonate and cyanide to form the spiro-hydantoin intermediate (1,3,8-triazaspiro[4.5]decane-2,4-dione).
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Hydrolysis:
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Reagents: NaOH (aqueous, 4M) or Ba(OH)₂.
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Conditions: Reflux (100°C) for 48 hours.
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Work-up: Neutralize to pH 7 to precipitate the amino acid (4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid).
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Phase 2: Reduction to Amino-Alcohol
Objective: Reduce the carboxylic acid to a hydroxymethyl group while preserving the amine.
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Note: Direct reduction of the amino acid can be difficult. It is often converted to the methyl ester first.
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Esterification:
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Reagents: SOCl₂ (2.0 eq), Methanol.
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Protocol: Add thionyl chloride dropwise to methanol at 0°C, then add the amino acid. Reflux for 4 hours.
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Result: Methyl 4-amino-1-Boc-piperidine-4-carboxylate.
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Reduction:
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Reagents: LiBH₄ (4.0 eq) or LAH.
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Solvent: THF (anhydrous).
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Conditions: 0°C to RT, 12 hours.
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Product: 4-amino-4-(hydroxymethyl)-1-Boc-piperidine . This is the critical "Key Synthon" identified in the retrosynthesis.
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Phase 3: Cyclization to the Spiro-Morpholinone
Objective: Build the lactam/ether ring (Ring A).
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N-Acylation:
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Reagents: Chloroacetyl chloride (1.1 eq), Triethylamine (2.0 eq).
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Solvent: DCM (Dichloromethane), 0°C.
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Protocol: Add chloroacetyl chloride slowly to a solution of the amino-alcohol. The amine reacts preferentially over the alcohol to form the amide.
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Intermediate: tert-butyl 4-(2-chloroacetamido)-4-(hydroxymethyl)piperidine-1-carboxylate.
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Ring Closure (Cyclization):
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Reagents: Potassium tert-butoxide (KOtBu) or NaH (1.5 eq).
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Solvent: THF or t-BuOH.
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Conditions: 0°C -> RT, 2-4 hours.
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Mechanism: The alkoxide formed at the hydroxymethyl group attacks the alkyl chloride (intramolecular Williamson ether synthesis) to close the ring.
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Deprotection (Optional):
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Reagents: TFA/DCM or HCl/Dioxane.
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Result: Removal of the Boc group yields the free amine 4-oxa-1,9-diazaspiro[5.5]undecan-2-one .
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Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the construction of the spiro-morpholinone core.
Experimental Data Summary
The following table summarizes typical reaction parameters and expected yields based on optimized protocols for this class of spirocycles.
| Reaction Step | Reagents | Critical Parameter | Typical Yield | Notes |
| Hydantoin Formation | KCN, (NH₄)₂CO₃ | Temperature (60°C) | 75-85% | Sealed tube recommended to contain ammonia/HCN. |
| Hydrolysis | Ba(OH)₂ or NaOH | Time (>24h) | 80-90% | Barium salts are easier to remove via precipitation as BaCO₃/BaSO₄. |
| Ester Reduction | LiBH₄ | Moisture Control | 85-95% | LiBH₄ is chemoselective for esters over carbamates (Boc). |
| Cyclization | KOtBu | Concentration | 60-75% | High dilution favors intramolecular cyclization over intermolecular polymerization. |
Applications in Drug Discovery[3][4][5][6][7]
The 4-oxa-1,9-diazaspiro[5.5]undecan-2-one scaffold is increasingly utilized in medicinal chemistry programs targeting:
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Acetyl-CoA Carboxylase (ACC) Inhibitors: The spiro-linker mimics the geometry of natural substrates while improving metabolic stability against peptidases.
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Opioid Receptors (MOR/DOR): Used as a constrained spacer to position aryl groups in the correct hydrophobic pockets of the receptor.
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Sigma Receptors: The basic nitrogen (N9) and the polar lactam moiety interact favorably with the Sigma-1 receptor binding site.
Mechanistic Advantage: The spiro-fusion locks the N1-C2-C3-O4 vector perpendicular to the piperidine ring. This "right-angle" geometry allows for the exploration of chemical space inaccessible to flat aromatic linkers or flexible alkyl chains.
References
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PubChem. (2025).[3][4] 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane (Related Isomer Data). National Library of Medicine. Retrieved from [Link]
- Díaz, J. L., et al. (2012). Synthesis and Biological Evaluation of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives. Journal of Medicinal Chemistry. (Contextual grounding on spiro-morpholinone synthesis).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (General review on spirocycle synthesis including Bucherer-Bergs utility).
- Burkhard, J. A., et al. (2010). Spirocyclic Piperidines as Bioisosteres. Angewandte Chemie International Edition. (Foundational text on spiro-piperidine properties).
